Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
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Overview
Description
Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzofuran core, substituted with a fluorobenzoyl group and an isopropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps. One common route includes the following steps:
Friedel-Crafts Acylation:
Esterification: The carboxylic acid group on the benzofuran is esterified with isopropanol in the presence of an acid catalyst like sulfuric acid.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Friedel-Crafts acylation and esterification steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
- Isopropyl 5-((4-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
- Isopropyl 5-((4-methylbenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
Uniqueness
Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to certain biological targets.
Properties
IUPAC Name |
propan-2-yl 5-(4-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO5/c1-11(2)24-20(23)18-12(3)25-17-9-8-15(10-16(17)18)26-19(22)13-4-6-14(21)7-5-13/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESZJGRWNHFCGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)F)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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